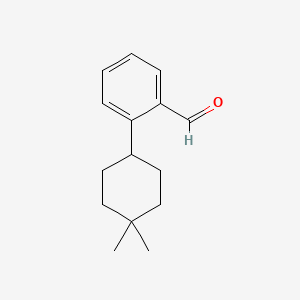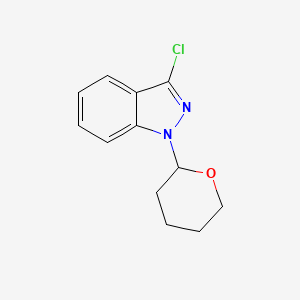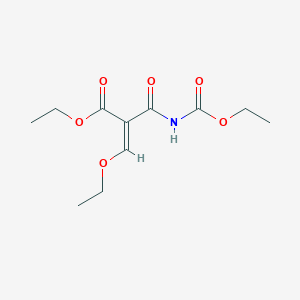
Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride is a chemical compound with the molecular formula C18H19NO3·HCl It is a derivative of isoindoline, a heterocyclic compound, and features a methoxybenzyl group attached to the isoindoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as phthalic anhydride and an amine.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the isoindoline derivative.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Methyl isoindoline-4-carboxylate: A similar compound with a different substitution pattern on the isoindoline ring.
4-Methoxybenzyl isoindoline: Lacks the carboxylate group but shares the methoxybenzyl substitution.
Uniqueness
Methyl 2-(4-methoxybenzyl)isoindoline-5-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H20ClNO3 |
|---|---|
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
methyl 2-[(4-methoxyphenyl)methyl]-1,3-dihydroisoindole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H19NO3.ClH/c1-21-17-7-3-13(4-8-17)10-19-11-15-6-5-14(18(20)22-2)9-16(15)12-19;/h3-9H,10-12H2,1-2H3;1H |
Clave InChI |
SVMZQOXDAAMGIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2CC3=C(C2)C=C(C=C3)C(=O)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
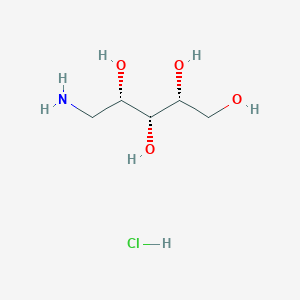
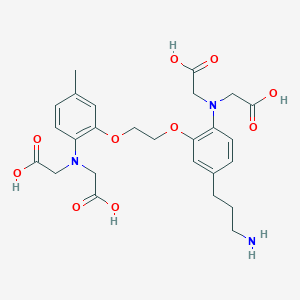
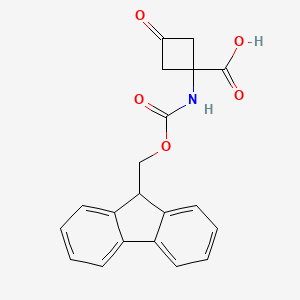
![Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
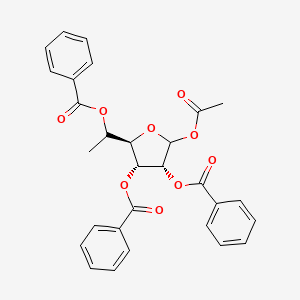
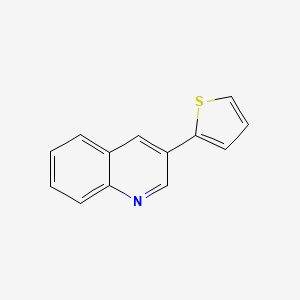
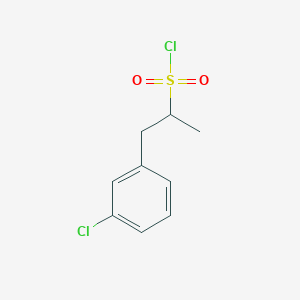
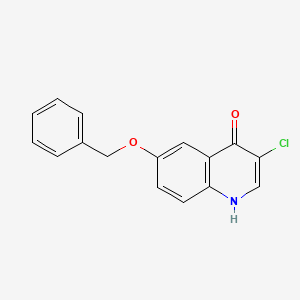
![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
